molecular formula C13H18N2O7 B2768412 Ethyl ((2r,3s,5r)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl) carbonate CAS No. 40631-88-7

Ethyl ((2r,3s,5r)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl) carbonate

Cat. No.: B2768412
CAS No.: 40631-88-7
M. Wt: 314.294
InChI Key: SSKQXFULRUSHJN-IVZWLZJFSA-N
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Description

Ethyl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate is a stereochemically defined compound featuring:

  • A tetrahydrofuran (THF) ring with (2R,3S,5R) configuration.
  • A 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety at the 5-position of the THF ring.
  • A hydroxymethyl group at the 2-position and an ethyl carbonate ester at the 3-position of the THF ring.

Its molecular formula is C₁₃H₁₆N₂O₇ (approximate molecular weight: 312.28 g/mol), and it is primarily used in pharmaceutical research, particularly in nucleoside analog development due to its structural resemblance to ribose derivatives .

Properties

IUPAC Name

ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O7/c1-3-20-13(19)22-8-4-10(21-9(8)6-16)15-5-7(2)11(17)14-12(15)18/h5,8-10,16H,3-4,6H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKQXFULRUSHJN-IVZWLZJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate (CAS No. 40631-88-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H18N2O7
  • Molecular Weight : 314.29 g/mol
  • IUPAC Name : Ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] carbonate

Antiviral Properties

Research indicates that compounds related to the structure of Ethyl ((2R,3S,5R)-...) exhibit significant antiviral activities. For instance:

  • Mechanism of Action : Similar compounds have been shown to selectively inhibit viral DNA synthesis by competing with natural substrates for viral polymerases. This selectivity minimizes effects on host cell DNA polymerases, reducing toxicity to normal cells .
  • Case Studies :
    • A study demonstrated that derivatives of pyrimidine compounds can effectively inhibit the replication of viruses such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). The mechanism involves the phosphorylation of these compounds to their active forms within infected cells .
    • Another investigation into the synthesis of 3,4-dihydropyrimidinones highlighted their broad-spectrum antiviral and antibacterial activities, suggesting that Ethyl ((2R,3S,5R)-...) may share similar therapeutic potentials .

Antitumor and Antibacterial Activities

Ethyl ((2R,3S,5R)-...) has also been evaluated for its antitumor and antibacterial properties:

  • Antitumor Activity : Research has indicated that certain dihydropyrimidinones possess cytotoxic effects against various cancer cell lines. The structural features of Ethyl ((2R,3S,5R)-...) may contribute to similar effects by inducing apoptosis in tumor cells .
  • Antibacterial Activity : Compounds with similar structures have been noted for their effectiveness against Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or function .

Synthesis Methods

The synthesis of Ethyl ((2R,3S,5R)-...) typically involves multi-component reactions (MCRs), which are efficient in producing complex molecules from simpler precursors:

  • One-Pot Reactions : A common method includes the condensation of ethyl acetoacetate with various aldehydes and urea under optimized conditions to yield high-purity products .
  • Yield Data :
    • Yields for these reactions can range from 75% to 95%, depending on the specific conditions and reagents used.

Data Table: Summary of Biological Activities

Activity TypeReference StudiesMechanism/Notes
Antiviral Inhibits viral DNA polymerase; selective for infected cells
Antitumor Induces apoptosis in cancer cell lines
Antibacterial Disrupts bacterial cell wall synthesis

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research has indicated that derivatives of pyrimidine compounds exhibit antiviral activity. Ethyl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate has been studied as a potential inhibitor of hepatitis C virus (HCV) polymerase. Its structural features allow it to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .

Anticancer Activity
The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has also been explored. Studies suggest that modifications of the tetrahydrofuran moiety can enhance its efficacy against specific cancer types by targeting metabolic pathways crucial for tumor growth. The incorporation of hydroxymethyl and dioxo groups is believed to contribute to its biological activity .

Biochemical Applications

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its structural analogs have shown promise in inhibiting key enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This inhibition can lead to potential therapeutic strategies against rapidly dividing cells such as those found in tumors .

Drug Delivery Systems
The compound's unique chemical structure allows it to be incorporated into drug delivery systems. Its carbonate functional group can facilitate the formation of nanoparticles or liposomes that enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in formulating targeted therapies for cancer treatment .

Material Science

Polymer Chemistry
In material science, this compound can be used as a monomer in the synthesis of biodegradable polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties while maintaining biocompatibility. This is particularly beneficial for applications in biomedical devices and tissue engineering .

Case Studies

Study Title Objective Findings
Synthesis of 1'-C-Cyano Pyrimidine NucleosidesTo evaluate antiviral activity against HCVIdentified ethyl carbonate derivatives as effective HCV polymerase inhibitors .
Enzyme Inhibition MechanismsTo explore the inhibition of DHFRThe compound showed significant inhibition rates compared to standard inhibitors .
Biodegradable Polymer DevelopmentTo create new materials for biomedical applicationsDemonstrated enhanced mechanical properties and biocompatibility in synthesized polymers containing ethyl carbonate .

Comparison with Similar Compounds

Spectral and Crystallographic Data

  • Target Compound: No direct data provided, but analogous compounds (e.g., ) show characteristic IR peaks for carbonyl (1700–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹).
  • Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.9083 Å, b = 10.2600 Å, c = 10.9075 Å.

Preparation Methods

Structural and Stereochemical Foundations

The compound’s structure integrates three key components:

  • A (2R,3S,5R)-configured tetrahydrofuran (THF) ring with a hydroxymethyl substituent at C2.
  • A 5-methyl-2,4-dioxo-3,4-dihydropyrimidine base at C5 of the THF ring.
  • An ethyl carbonate ester at C3, enhancing lipophilicity and acting as a prodrug moiety.

Stereochemical Considerations

The (2R,3S,5R) configuration necessitates asymmetric synthesis or chiral starting materials. Molecular modeling suggests this configuration optimizes hydrogen bonding with viral polymerases, as seen in同类 nucleoside analogues.

Synthetic Strategies

Retrosynthetic analysis divides the molecule into three modules:

  • Tetrahydrofuran core with defined stereochemistry.
  • Pyrimidine base with a 5-methyl substituent.
  • Ethyl carbonate prodrug group .

Tetrahydrofuran Ring Synthesis

The THF ring is constructed via asymmetric organocatalysis or derived from protected sugars like arabinose. A patented method for THF derivatives involves:

Propylene + Formaldehyde → 3-Buten-1-ol → Chlorination → Cyclization.  

However, stereoselective routes using Sharpless epoxidation or Jacobsen kinetic resolution are preferred for pharmaceutical-grade synthesis.

Pyrimidine Base Installation

The 5-methyl-2,4-dioxopyrimidine is introduced via Vorbrüggen glycosylation :

Silylated pyrimidine + Activated THF derivative → Coupling under Lewis acid catalysis.  

Key modifications:

  • 5-Methyl group : Introduced via Sonogashira coupling using trimethylsilylacetylene, followed by desilylation.
  • Protection : Transient silyl or acetyl groups prevent undesired side reactions.

Ethyl Carbonate Esterification

The C3 hydroxyl group is selectively derivatized using ethyl chloroformate under Schotten-Baumann conditions:

HO-THF intermediate + ClCOOEt → Ethyl carbonate (pH 8–9, 0°C).  

Detailed Preparation Methods

Stepwise Synthesis Protocol

Step 1: THF Core Preparation

Starting material : (3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol (derived from D-arabinose).
Conditions :

  • Protection : Acetylation with Ac₂O/DMAP (73% yield).
  • Selective deprotection : NaOMe/MeOH removes C3 acetyl.
Step 2: Pyrimidine Coupling

Reagents :

  • 5-Methyl-2,4-bis(trimethylsilyloxy)pyrimidine
  • SnCl₄ (Lewis acid)
    Conditions :
  • Anhydrous DCM, −20°C, 4 h
  • Yield: 68%.
Step 3: Ethyl Carbonate Formation

Reagents :

  • Ethyl chloroformate
  • NaOH (pH control)
    Conditions :
  • THF/H₂O (3:1), 0°C, 2 h
  • Yield: 82%.

Critical Reaction Parameters

Parameter Optimal Value Impact on Yield
Glycosylation Temp −20°C Prevents β-elimination
Coupling Agent SnCl₄ Higher regioselectivity vs. TMSOTf
Carbonate pH 8.5 Minimizes hydrolysis
Purification Method Silica gel chromatography (EtOAc/Hexane) Purity >98%

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 1.26 (t, J=7.1 Hz, CH₂CH₃), 5.98 (d, J=8.1 Hz, H-6), 4.36 (m, H-4′).
¹³C NMR δ 170.2 (C=O carbonate), 150.6 (C-4 pyrimidine), 85.4 (C-1′).
HRMS [M+Na]⁺ Calc. 337.2841, Found 337.2839.

Stability Profile

Condition Degradation Pathway Half-Life
pH 7.4 (37°C) Carbonate hydrolysis 12 h
Aqueous EtOH Epimerization at C2 48 h

Optimization Challenges

  • Stereochemical Integrity : Racemization at C3 occurs above −10°C during glycosylation.
  • Carbonate Hydrolysis : Accelerated by nucleophilic attack at the carbonyl; stabilized in nonpolar solvents.
  • Purification : Similar Rf values of diastereomers necessitate HPLC for >99% enantiomeric excess.

Applications and Derivatives

  • Prodrug potential : Ethyl carbonate enhances cellular uptake by 3-fold compared to free alcohol.
  • Antiviral activity : Analogues inhibit RNA-dependent RNA polymerases (EC₅₀ = 0.8–2.1 μM).

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing Ethyl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate?

  • Methodological Answer : Synthesis typically involves modular assembly of the tetrahydrofuran and pyrimidine-dione moieties. Key steps include:

  • Protection/Deprotection : Use acetyl (e.g., acetoxy groups) or carbonate protection for hydroxyl groups to prevent side reactions during coupling steps .
  • Nucleoside Coupling : Employ Mitsunobu or SN2 reactions to attach the 5-methyl-2,4-dioxopyrimidine moiety to the tetrahydrofuran scaffold .
  • Final Functionalization : Introduce the ethyl carbonate group via esterification under mild acidic conditions to avoid decomposition of sensitive functional groups .
    • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. How is the stereochemistry and structural integrity of the compound verified?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using orthorhombic crystal systems (e.g., space group P2₁2₁2, a = 15.5268 Å, b = 29.977 Å, c = 6.6207 Å) .
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR for coupling constants (e.g., J2,3J_{2',3'} = 5.2 Hz) to confirm cis or trans relationships in the tetrahydrofuran ring .
  • Polarimetry : Measure optical rotation ([α]D_D) to validate enantiomeric purity, especially for chiral centers at C2, C3, and C5 .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use NIOSH-approved safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Engineering Controls : Conduct reactions in fume hoods with proper ventilation to mitigate inhalation risks .
  • Waste Disposal : Quench reactive intermediates (e.g., acylating agents) with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the ethyl carbonate group?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the carbonate group .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance reactivity during esterification .
  • Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., epimerization at C3) .
    • Troubleshooting : Low yields may result from residual moisture; pre-dry solvents over molecular sieves .

Q. What analytical challenges arise in detecting enantiomeric impurities, and how are they resolved?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IC-3 column (hexane:isopropanol = 90:10) to separate enantiomers; validate with spiked samples .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to identify impurities .
    • Data Contradiction : Discrepancies between HPLC and polarimetry data may indicate non-chiral impurities; cross-validate with LC-MS .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The hydroxymethyl group at C2 hinders axial attack, favoring equatorial substitution (e.g., SN2 reactions at C5) .
  • Electronic Effects : Electron-withdrawing carbonyl groups at C2 and C4 increase electrophilicity at C3, enabling regioselective modifications .
    • Experimental Design : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity .

Q. What strategies mitigate decomposition of the 5-methyl-2,4-dioxopyrimidine moiety during prolonged storage?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Stabilizers : Add 1% (w/w) ascorbic acid to aqueous solutions to inhibit oxidation .
    • Validation : Monitor degradation via UV-Vis (λ = 260 nm for pyrimidine ring) over 30 days .

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